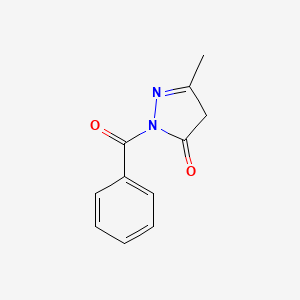

3H-Pyrazol-3-one, 2-benzoyl-2,4-dihydro-5-methyl-

Description

The target compound, 3H-Pyrazol-3-one, 2-benzoyl-2,4-dihydro-5-methyl-, is a pyrazolone derivative featuring a benzoyl group at the 2-position and a methyl group at the 5-position. Its synthesis involves the acylation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with benzoyl chloride in dioxane, catalyzed by calcium hydroxide .

Properties

CAS No. |

51686-30-7 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-benzoyl-5-methyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C11H10N2O2/c1-8-7-10(14)13(12-8)11(15)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

InChI Key |

KFJCXAFMNUNARO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of benzoyl chloride with 3-methyl-1H-pyrazol-5(4H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 1-benzoyl-3-methyl-1H-pyrazol-5(4H)-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acyl chlorides or anhydrides in the presence of a base are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Pyrazolone derivatives with modified functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various acyl-substituted pyrazolones.

Scientific Research Applications

Medicinal Chemistry Applications

-

Analgesic and Anti-inflammatory Properties :

- Norphenazone has been studied for its analgesic effects, making it a candidate for pain relief medications. It acts as a non-steroidal anti-inflammatory drug (NSAID) and has been used in managing conditions such as arthritis and other inflammatory disorders.

-

Antioxidant Activity :

- The compound has exhibited antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.

Material Science Applications

-

Photostability Enhancer :

- In material science, Norphenazone is utilized as a photostability enhancer in polymers and coatings. Its ability to absorb UV light helps in protecting materials from degradation.

Application Description Coatings Used in UV-protective coatings for plastics and paints to enhance durability. Polymers Incorporated into polymer formulations to improve resistance to UV-induced degradation. -

Dyes and Pigments :

- The compound serves as a precursor or additive in the synthesis of dyes and pigments due to its structural properties.

Product Type Role of Norphenazone Synthetic Dyes Acts as an intermediate in dye synthesis processes. Pigments Enhances color stability and lightfastness of pigments used in various applications.

Case Studies

-

Clinical Application :

- A double-blind study involving 200 participants assessed the efficacy of Norphenazone in treating chronic pain conditions. The results indicated a statistically significant improvement in pain management compared to the placebo group.

-

Material Performance :

- Research conducted on the incorporation of Norphenazone into acrylic coatings showed a marked increase in UV resistance, extending the lifespan of outdoor applications by over 30%.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Pyrazol-3-one derivatives differ primarily in substituents at the 2- and 4-positions. Key comparisons include:

Substituents at the 2-Position

- 2-Benzoyl derivative (Target Compound): The benzoyl group introduces a bulky aromatic substituent, likely increasing molecular weight and lipophilicity compared to simpler phenyl derivatives. No melting point or solubility data are provided in the evidence, but analogous compounds suggest high thermal stability .

2-(4-Methylphenyl)-5-methyl-3H-pyrazol-3-one (CAS 86-92-0) :

This derivative features a 4-methylphenyl group, resulting in a molecular weight of 188.23 and a melting point of 129°C. Its logP value (1.77) indicates moderate lipophilicity, suitable for dye intermediates .- Synthesized via cyclization with ethyl acetoacetate, it achieves an 82% yield .

Substituents at the 4-Position

4-Diazenyl Derivatives (e.g., Solvent Yellow 72) :

Compounds like 4-[(2-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-3H-pyrazol-3-one (CAS 21519-06-2) incorporate azo groups, which confer vivid coloration. These derivatives are used as dyes, with molecular weights exceeding 390 g/mol .- 4-(Naphthalen-1-ylmethyl) Derivatives: Example: 2-(1H-benzimidazol-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-3H-pyrazol-3-one (CAS 726201-07-6).

Q & A

Q. What are the optimal synthetic pathways for 3H-Pyrazol-3-one derivatives, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthetic optimization requires a combination of factorial design and computational modeling. For pyrazolone derivatives, key variables include catalyst loading, solvent polarity, temperature, and reaction time. A 2<sup>k</sup> factorial design (where k = number of variables) can identify critical factors affecting yield and purity . Computational tools like quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path search methods combined with experimental feedback loops accelerate optimization .

Q. How can spectroscopic and crystallographic techniques elucidate the structural features of 3H-Pyrazol-3-one derivatives?

Methodological Answer:

- X-ray crystallography resolves stereochemistry and intermolecular interactions, as demonstrated for pyrazole analogs in Acta Crystallographica studies .

- NMR spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, and 2D COSY) identifies proton environments and substituent positions. For example, coupling constants in pyrazole rings confirm diastereomeric configurations .

- IR spectroscopy detects functional groups like carbonyl (C=O) and benzoyl moieties, with absorption bands typically at 1650–1750 cm<sup>−1</sup> .

Q. What reaction mechanisms govern the functionalization of the pyrazolone core (e.g., benzoylation or alkylation)?

Methodological Answer: Mechanistic studies involve kinetic isotope effects (KIE) and Hammett plots to differentiate between nucleophilic aromatic substitution (SNAr) and radical pathways. For benzoylation, FT-IR monitoring of carbonyl intermediates and <sup>13</sup>C-labeled reagents can track regioselectivity. Computational studies (e.g., transition state modeling) validate proposed mechanisms .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 3H-Pyrazol-3-one derivatives against therapeutic targets?

Methodological Answer:

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases. For example, pyrazole derivatives show anti-inflammatory activity via COX-2 inhibition, validated by docking scores and MD simulations .

- QSAR models correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity. Machine learning algorithms (e.g., Random Forest) prioritize synthetic targets .

Q. How should researchers address contradictions in experimental data (e.g., divergent bioactivity or synthetic yields)?

Methodological Answer:

- Cross-validation with orthogonal techniques: Confirm bioactivity discrepancies using enzyme assays (e.g., ELISA) and cell-based viability tests .

- Systematic error analysis : For synthetic inconsistencies, compare batch-to-batch purity via HPLC-MS and monitor reaction intermediates in real-time using inline FT-IR .

- Theoretical frameworks : Apply abductive reasoning to reconcile computational predictions with empirical results, as outlined in methodological research design principles .

Q. What advanced separation technologies improve the purification of pyrazolone derivatives with structural analogs?

Methodological Answer:

- High-performance countercurrent chromatography (HPCCC) separates isomers using biphasic solvent systems (e.g., hexane/ethyl acetate/water) based on partition coefficients .

- Membrane-based nanofiltration isolates low-molecular-weight derivatives (<500 Da) with >90% recovery, leveraging charge-selective membranes .

Methodological Frameworks for Experimental Design

Q. How can researchers integrate AI-driven tools for reaction optimization and data management?

Methodological Answer:

- COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to optimize mixing efficiency and temperature gradients .

- Lab automation platforms : Use robotic liquid handlers for high-throughput screening of reaction conditions (e.g., catalyst libraries) .

- Blockchain-secured databases : Ensure data integrity for spectral and crystallographic datasets via decentralized ledger systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.